molecular formula C6H16ClNS B1457365 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride CAS No. 1423028-14-1

2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride

Cat. No. B1457365
M. Wt: 169.72 g/mol
InChI Key: AHXOYRZBBFSRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride” is a chemical compound with potential applications in scientific research . It is a versatile compound that can be used to investigate various biological processes and develop novel treatments.


Molecular Structure Analysis

The molecular structure of “2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride” is represented by the molecular formula C6H16ClNS . The InChI code for this compound is 1S/C12H18ClNS.ClH/c1-9(2)8-15-12(7-14)10-4-3-5-11(13)6-10;/h3-6,9,12H,7-8,14H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Synthesis and Hepatoprotective Agents

Research focused on the synthesis of sulfanyl-substituted compounds, including structural analogues to SAM (S-adenosyl-L-methionine), a known hepatoprotective drug. The study involved synthesizing bis(isoxazolylsulfanyl)alkanes using a one-pot method and evaluating their hepatoprotective properties. The compounds demonstrated hepatoprotective activity comparable to SAM, indicating potential therapeutic applications in liver protection. This research opens avenues for developing new hepatoprotective drugs based on sulfanyl-substituted compounds (Akhmetova et al., 2018).

Metabolic Pathways and Toxicity

Another line of research has explored the metabolism of various compounds, including those structurally related to 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride, in animal models. Understanding the metabolic pathways, including oxidation, reduction, and conjugation processes, is crucial for assessing the potential toxicological implications and therapeutic applications of these compounds. Studies on the metabolism of related compounds have revealed complex pathways involving various metabolites, which are essential for evaluating their pharmacokinetics and potential toxic effects (Kanamori et al., 2002).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(2-methylpropylsulfanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS.ClH/c1-6(2)5-8-4-3-7;/h6H,3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXOYRZBBFSRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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